molecular formula C25H21N5O5 B2659648 N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide CAS No. 1216651-75-0

N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide

Cat. No.: B2659648
CAS No.: 1216651-75-0
M. Wt: 471.473
InChI Key: PUALANGLOKLIBT-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines.

Comparison with Similar Compounds

Biological Activity

N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide (commonly referred to as F842-0505) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

F842-0505 has the following molecular formula: C25_{25}H21_{21}N5_5O5_5. The structure includes a quinoxaline core fused with a triazole ring and various substituents that influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including F842-0505. The compound has been evaluated against various cancer cell lines:

  • MCF-7 (breast cancer) : Moderate activity observed.
  • Hep G2 (liver cancer) : Notable cytotoxicity.
  • HCT116 (colon cancer) : Exhibited significant inhibition.

The structure–activity relationship (SAR) indicates that modifications to the quinoxaline nucleus can enhance anticancer efficacy. For instance, the introduction of electron-donating groups has been shown to increase activity against these cell lines significantly .

The mechanism by which F842-0505 exerts its anticancer effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound induces cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : Treatment with F842-0505 leads to upregulation of pro-apoptotic markers such as P53 and caspases while downregulating anti-apoptotic factors like Bcl2 .
  • Dual Targeting : Preliminary data suggest that F842-0505 may inhibit PARP-1 and EGFR pathways, which are crucial for cancer cell survival and proliferation .

Pharmacological Profile

Beyond its anticancer properties, F842-0505 exhibits several other pharmacological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Inhibitory effects against LPS-induced NO release have been documented, suggesting anti-inflammatory properties .

Case Studies and Research Findings

Several studies have contributed to our understanding of F842-0505's biological activity:

StudyFindings
Evaluated SAR of quinoxaline derivatives; found moderate activity against MCF-7 and Hep G2.
Demonstrated apoptosis induction in MDA-MB-231 cells; dual inhibition of PARP-1 and EGFR noted.
Assessed anti-inflammatory activity; significant reduction in NO release observed.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O5/c1-33-17-12-13-21(34-2)19(14-17)26-22(31)15-29-25(32)30-20-11-7-6-10-18(20)27-24(23(30)28-29)35-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUALANGLOKLIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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